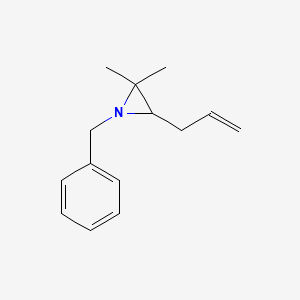![molecular formula C6H12LiN B14209629 Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- CAS No. 833698-08-1](/img/structure/B14209629.png)
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a lithium ion coordinated with a pyrrolidine ring, which is substituted with an ethyl group at the 2-position. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- typically involves the reaction of lithium with a suitable pyrrolidine derivative. One common method is the reaction of lithium metal with (2S)-1-ethyl-2-pyrrolidinone under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of lithium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- can be scaled up by using larger reaction vessels and more efficient mixing techniques. The use of automated systems to control the reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different lithium-containing species.
Substitution: The ethyl group or the lithium ion can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various lithium-containing derivatives.
科学研究应用
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
作用机制
The mechanism by which Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- exerts its effects involves its interaction with various molecular targets. The lithium ion can displace other metal ions, such as sodium or potassium, in biological systems, affecting the function of enzymes and receptors. This displacement can alter the activity of these proteins, leading to changes in cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- Lithium carbonate (Li2CO3)
- Lithium citrate
- Lithium orotate
Comparison
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- is unique due to its specific structural features, such as the pyrrolidine ring and the (2S) configuration. Unlike other lithium compounds, it has distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
833698-08-1 |
|---|---|
分子式 |
C6H12LiN |
分子量 |
105.1 g/mol |
IUPAC 名称 |
lithium;1-ethylpyrrolidin-5-ide |
InChI |
InChI=1S/C6H12N.Li/c1-2-7-5-3-4-6-7;/h5H,2-4,6H2,1H3;/q-1;+1 |
InChI 键 |
ALWCRAPCFCXEIR-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CCN1CCC[CH-]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


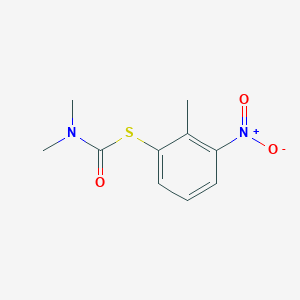
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)

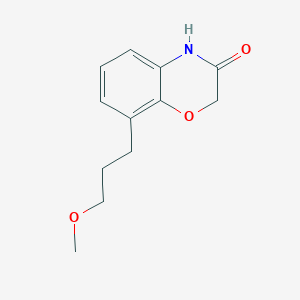
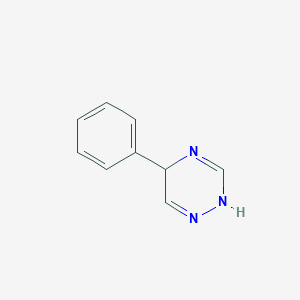
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)



![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)
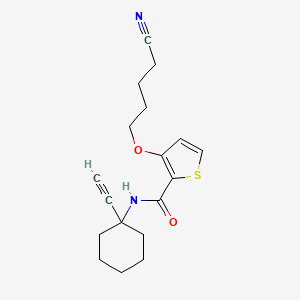
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)

